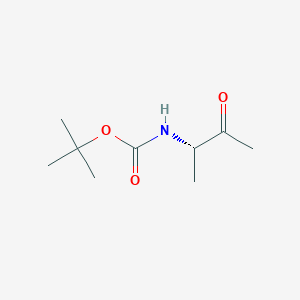

(S)-tert-butyl 3-oxobutan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Temperature : 0–5°C to minimize racemization.

-

Molar Ratio : 1:1.2 (amine:Boc-Cl) to ensure complete conversion.

-

Solvent System : Dichloromethane/water (2:1 v/v).

| Method Component | Specification | Yield (%) | Purity (%) |

|---|---|---|---|

| Starting Material | (S)-3-Amino-2-butanone | 95 | 98 |

| Boc-Cl | 1.2 equiv. | - | - |

| Reaction Time | 4 hours | - | - |

| Workup | Extraction, drying, evaporation | 88 | 95 |

This method achieves high enantiomeric excess (ee > 98%) due to the pre-existing chirality in the amine precursor. The Boc group is introduced regioselectively at the amine, leaving the ketone moiety intact.

Catalytic Asymmetric Amination Followed by Boc Protection

An alternative approach employs catalytic asymmetric amination of 3-oxobutan-2-one to generate the chiral amine intermediate in situ. Chiral phosphoric acid catalysts, such as TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), enable enantioselective addition of ammonia equivalents to the ketone. Subsequent Boc protection yields the target compound.

Reaction Sequence:

-

Asymmetric Amination :

-

Substrate: 3-Oxobutan-2-one.

-

Catalyst: TRIP (10 mol%).

-

Ammonia Source: Benzyl carbamate.

-

Solvent: Toluene, -20°C.

-

ee: 92–95%.

-

-

Boc Protection :

-

Reagent: Boc₂O (1.5 equiv.).

-

Base: DMAP (4-dimethylaminopyridine).

-

Solvent: THF, room temperature.

-

| Stage | Yield (%) | ee (%) |

|---|---|---|

| Asymmetric Amination | 78 | 94 |

| Boc Protection | 85 | 94 |

This two-step strategy avoids the need for pre-resolved chiral amines but requires meticulous catalyst optimization to suppress racemization during Boc protection.

Enzymatic Resolution of Racemic Intermediates

Industrial-scale production often employs enzymatic resolution to access the (S)-enantiomer. Racemic tert-butyl 3-oxobutan-2-ylcarbamate is subjected to lipase-catalyzed hydrolysis, where the enzyme selectively cleaves the (R)-enantiomer’s carbamate group. The remaining (S)-enantiomer is isolated via chromatography.

Process Details:

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Conditions : Phosphate buffer (pH 7.0), 37°C.

-

Substrate Loading : 20 g/L.

| Parameter | Value |

|---|---|

| Conversion (R) | 99% |

| ee (S) | >99% |

| Isolated Yield | 45% (theoretical 50%) |

While this method achieves high enantiopurity, the 50% theoretical yield limit necessitates recycling of the undesired enantiomer.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis has been adapted for parallel preparation of carbamate derivatives. Wang resin-functionalized 3-oxobutan-2-ylamine is treated with Boc-Cl under microwave irradiation, followed by cleavage from the resin using trifluoroacetic acid (TFA).

Protocol:

-

Resin Loading : 1.2 mmol/g.

-

Microwave Conditions : 100 W, 60°C, 20 minutes.

-

Cleavage : 95% TFA in DCM, 2 hours.

| Metric | Result |

|---|---|

| Purity | 90% |

| Yield | 82% |

This method is advantageous for combinatorial chemistry but requires specialized equipment.

Comparison of Synthetic Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Amine Precursor | 88 | 98 | High | Moderate |

| Catalytic Amination | 66 | 94 | Moderate | High |

| Enzymatic Resolution | 45 | >99 | High | Low |

| Solid-Phase Synthesis | 82 | 98 | Low | High |

The chiral amine precursor route is preferred for large-scale production due to its balance of yield and scalability. Enzymatic resolution remains niche due to yield limitations but is invaluable for high-purity demands.

Industrial Purification Techniques

Final purification typically involves recrystallization from hexane/ethyl acetate (3:1). Analytical data for the purified compound:

-

Melting Point : 112–114°C.

-

[α]D²⁵ : -34.5° (c = 1.0, CHCl₃).

-

HPLC Purity : 99.5% (Chiralcel OD-H column, hexane/i-PrOH 90:10).

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

(S)-tert-butyl 3-oxobutan-2-ylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Cyclic vs. Linear Backbones :

- Cyclic analogs (e.g., 167298-40-0) exhibit increased steric hindrance and rigidity compared to the linear 3-oxobutan-2-ylcarbamate, influencing their reactivity in ring-opening or coupling reactions .

- The linear chain in (S)-tert-butyl 3-oxobutan-2-ylcarbamate allows for greater flexibility, making it preferable in synthesizing acyclic intermediates .

Stereochemical Impact :

- The (S)-configuration of the target compound contrasts with the (R)-isomer (CAS 497861-77-5), which shows reduced similarity (0.89). This difference is critical in chiral environments, such as enzyme-binding sites, where enantiomers may exhibit divergent biological activities .

Conformational Behavior: Analogous compounds, such as amide 6-40 in , exist as rotameric mixtures due to restricted rotation around bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.